Product packaging for (4-Iodophenyl)-isopropylamine(Cat. No.:)

(4-Iodophenyl)-isopropylamine

Cat. No.: B8756740
M. Wt: 261.10 g/mol
InChI Key: TWUIDGQZCXHBJK-UHFFFAOYSA-N
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Description

(4-Iodophenyl)-isopropylamine is a chemical compound of significant interest in advanced pharmacological and neurochemical research. Its structure, featuring an amine group bound to an isopropyl chain and a 4-iodophenyl ring, makes it a valuable intermediate in organic synthesis and the study of structure-activity relationships (SAR) for psychoactive phenylalkylamines . The compound's primary research value lies in its close structural relationship to the potent serotonin receptor agonist DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane). DOI is a well-characterized research chemical that acts as a high-affinity agonist at serotonin (5-HT) receptors, particularly the 5-HT 2A and 5-HT 2C subtypes . As such, this compound is a crucial synthetic precursor and a structural analog for investigating the mechanisms of serotonergic psychedelic agents, which are currently being explored for their potential therapeutic applications in neuropsychiatric disorders such as treatment-resistant depression . By serving as a building block for more complex molecules, this compound aids researchers in elucidating the specific molecular interactions required for 5-HT2 receptor activation and the subsequent downstream signaling pathways. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12IN B8756740 (4-Iodophenyl)-isopropylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-iodo-N-propan-2-ylaniline

InChI

InChI=1S/C9H12IN/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,1-2H3

InChI Key

TWUIDGQZCXHBJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=C(C=C1)I

Origin of Product

United States

Synthetic Methodologies for 4 Iodophenyl Isopropylamine

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.comarxiv.org For (4-Iodophenyl)-isopropylamine, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This strategic break simplifies the molecule into two key precursor fragments: a carbonyl-containing iodinated phenyl component and an isopropylamine (B41738) unit.

This approach suggests that the target molecule can be synthesized by forming the C-N bond between these two precursor types. The specific nature of the carbonyl precursor—whether it is an aldehyde or a ketone—determines the exact synthetic route and the position of the amine group on the alkyl chain.

Halogenated Benzaldehydes and Acetophenones as Starting Materials

The iodinated phenyl fragment required for the synthesis is typically derived from a halogenated aromatic carbonyl compound. The two primary starting materials considered in this context are 4-iodobenzaldehyde (B108471) and 4-iodophenylacetone (which is a ketone, not an acetophenone, but serves a similar role).

4-Iodobenzaldehyde: This aromatic aldehyde serves as a direct precursor to N-isopropyl-1-(4-iodophenyl)methanamine. The aldehyde group provides the electrophilic carbon for the formation of the C-N bond with the amine. Aromatic aldehydes are common starting materials in the synthesis of benzylic amines. organic-chemistry.org The presence of the iodine atom is generally compatible with many reductive amination conditions, though care must be taken to avoid dehalogenation with certain catalysts like palladium. researchgate.netunimi.it

4-Iodophenylacetone: This ketone is the precursor for the synthesis of the target compound, this compound, which is a substituted amphetamine. The ketone's carbonyl group reacts with the amine precursor to form an imine or iminium ion intermediate, which is subsequently reduced. This starting material is central to methods like the Leuckart reaction for producing amphetamine-type structures. nih.gov

The choice between an aldehyde or a ketone precursor is fundamental as it dictates the final structure of the alkyl chain connecting the phenyl ring and the nitrogen atom.

Table 1: Comparison of Carbonyl Precursors

Precursor Chemical Class Resulting Product Structure Common Synthetic Routes
4-Iodobenzaldehyde Aldehyde Benzylamine derivative Reductive Amination

Amine Precursors and Derivatives

The second key component in the synthesis is the amine precursor, which provides the nitrogen atom and the isopropyl group.

Isopropylamine: This is the most direct and commonly used primary amine for this synthesis. It acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to initiate the C-N bond formation. google.comstudy.com

Ammonia (B1221849) and Acetone (B3395972): An alternative approach involves the reductive amination of acetone with ammonia to produce isopropylamine in situ or as a separate preliminary step. google.comgoogle.com

Ammonium (B1175870) Formate (B1220265) or Formamide (B127407): In specific reactions like the Leuckart reaction, these reagents serve as both the nitrogen source (providing ammonia in situ) and the reducing agent. wikipedia.orgmdpi.com This dual function simplifies the reaction setup, combining the amination and reduction steps into a single process.

Classical and Modern Synthetic Routes

The formation of the C-N bond to generate this compound is primarily achieved through reductive amination, a cornerstone of amine synthesis. This can be accomplished through various methods, each with its own procedural characteristics.

Reductive Amination Approaches

Reductive amination is a highly versatile method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org The process involves two key steps: the initial reaction between the carbonyl compound (4-iodophenylacetone) and the amine (isopropylamine) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the final amine. This can be performed in a stepwise manner or, more commonly, as a one-pot reaction where the reducing agent is present from the start. masterorganicchemistry.comreddit.com

A variety of reducing agents can be employed, each with distinct reactivity and selectivity. commonorganicchemistry.com

Sodium Borohydride (B1222165) (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting aldehyde or ketone, so it is often added after the imine has had time to form. organic-chemistry.orgcommonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of iminium ions over ketones or aldehydes, making it ideal for one-pot reductive aminations. masterorganicchemistry.comcommonorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is also highly effective for one-pot reactions and is particularly good for less reactive ketones. masterorganicchemistry.comreddit.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., nickel, platinum) is another effective method, often favored in industrial settings. However, catalysts like palladium on carbon (Pd/C) can sometimes lead to dehalogenation, which would be an undesirable side reaction in this specific synthesis. researchgate.net

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Key Advantages Considerations
Sodium Borohydride NaBH₄ Inexpensive, readily available Can reduce the starting carbonyl; often requires a two-step, one-pot procedure. commonorganicchemistry.com
Sodium Cyanoborohydride NaBH₃CN Selective for iminium ions; allows for one-pot reactions. masterorganicchemistry.com Toxic cyanide byproduct.
Sodium Triacetoxyborohydride NaBH(OAc)₃ Mild, selective, less toxic than NaBH₃CN. reddit.com Moisture-sensitive. commonorganicchemistry.com

Leuckart Reaction and Its Procedural Variants

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, specifically using formic acid or its derivatives as the reducing agent and, in some cases, the nitrogen source. wikipedia.orgmdpi.com It is a one-pot synthesis that is particularly well-suited for converting ketones like 4-iodophenylacetone into the corresponding amine. nih.gov

The reaction is typically carried out by heating the ketone with either ammonium formate or formamide at high temperatures (120-185°C). wikipedia.orggoogle.com

Using Ammonium Formate: Ammonium formate decomposes upon heating to provide both ammonia (the nitrogen source) and formic acid (the reducing agent). The reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from a formate ion. wikipedia.org

Using Formamide: When formamide is used, it first acts as the aminating agent. The intermediate N-formyl compound is formed, which is then hydrolyzed in a separate step (usually with acid) to yield the final primary or secondary amine. nih.govwikipedia.org

Procedural variants often focus on accelerating the reaction, which is traditionally slow. google.com Modifications may include the addition of formic acid to formamide to speed up the process or the use of microwave irradiation to reduce reaction times. mdpi.comgoogle.com Despite the harsh conditions, the Leuckart reaction is a robust and well-established method for the synthesis of amphetamine-type compounds. nih.gov

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov While a direct, named MCR for the synthesis of this compound is not standard, the principles of MCRs can be applied to construct similar structures.

For example, reactions like the Strecker synthesis (for α-amino acids) or the Ugi reaction involve the combination of a carbonyl compound, an amine, a cyanide source, and a carboxylic acid to create complex molecules in one pot. nih.gov A hypothetical MCR approach to this compound could involve the one-pot condensation of 4-iodobenzaldehyde, an isopropyl-containing component, and a third reactant that facilitates the formation of the final structure. Such reactions are prized for their atom economy and efficiency, making them a key area of modern synthetic chemistry. mdpi.com

Alternative Alkylation and Amination Strategies

Beyond classical synthetic routes, several alternative strategies for the formation of the amine bond in this compound are employed to enhance efficiency, yield, and substrate scope. These methods primarily involve reductive amination and direct N-alkylation approaches.

Reductive Amination: This is a widely utilized method for synthesizing amines from carbonyl compounds. In the context of this compound, this would typically involve the reaction of 4-iodophenylacetone with isopropylamine in the presence of a reducing agent. The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the final amine.

A variety of reducing agents can be employed, each with its own advantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) masterorganicchemistry.com. The choice of reducing agent can influence the reaction's selectivity and tolerance to other functional groups. For instance, sodium cyanoborohydride is particularly effective for reducing imines in the presence of ketones, minimizing the side reaction of ketone reduction masterorganicchemistry.com. Catalytic hydrogenation with hydrogen gas over a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is another effective approach organic-chemistry.org.

The general reaction is as follows:

I-C₆H₄-CH₂C(=O)CH₃ + (CH₃)₂CHNH₂ → [I-C₆H₄-CH₂C(=NCH(CH₃)₂)CH₃] --[Reducing Agent]--> I-C₆H₄-CH₂CH(NHCH(CH₃)₂)CH₃

Direct N-Alkylation: An alternative approach involves the direct alkylation of an amine with an alkyl halide. For the synthesis of this compound, this could be achieved by reacting 4-iodoaniline (B139537) with an isopropyl halide (e.g., 2-iodopropane). However, a significant challenge with this method is the potential for over-alkylation, leading to the formation of tertiary and even quaternary ammonium salts. To circumvent this, hindered secondary aromatic amines can be alkylated by preparing the lithium anion of the N-alkylated aniline (B41778) followed by reaction with an alkyl iodide .

Another strategy to control alkylation is the use of N-aminopyridinium salts as ammonia surrogates, which allows for selective monoalkylation chu-lab.org. While not directly reported for this compound, this methodology presents a potential route for its synthesis.

Stereoselective Synthesis and Chiral Resolution Techniques

This compound possesses a chiral center, meaning it exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for obtaining enantiomerically pure forms are of paramount importance.

Asymmetric Catalysis in Phenylisopropylamine Synthesis

Asymmetric catalysis offers a direct route to enantiomerically enriched products, avoiding the need for resolving a racemic mixture. In the synthesis of chiral amines, this can be achieved through various catalytic methods, including the asymmetric hydrogenation of imines or the asymmetric addition of nucleophiles to imines.

For the synthesis of chiral diarylmethylamines, a Pd-catalyzed enantioselective C-H iodination has been developed using a mono-N-protected amino acid ligand to control stereochemistry chu-lab.orgnih.gov. This method introduces the iodine atom enantioselectively, which could be a potential strategy for synthesizing chiral precursors to this compound. The reaction utilizes molecular iodine as the oxidant and proceeds at ambient temperature chu-lab.orgnih.gov.

While specific applications to this compound are not extensively documented, the principles of asymmetric catalysis in the synthesis of related phenylisopropylamines are well-established and could be adapted google.comfrontiersin.org.

Diastereomeric Salt Formation and Crystallization for Enantiomer Separation

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent scispace.com. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.

For phenylisopropylamine derivatives, chiral carboxylic acids are commonly used as resolving agents. Tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA), are particularly effective scispace.comchemicalbook.comgoogle.comsci-hub.se. The process involves reacting the racemic amine with an enantiomerically pure chiral acid in a suitable solvent. One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The crystallized salt is then isolated, and the desired enantiomer of the amine is liberated by treatment with a base.

The choice of solvent is crucial for successful resolution, as it significantly affects the solubility difference between the diastereomeric salts. A mixture of solvents, such as ethanol (B145695) and water, is often employed to achieve optimal separation sci-hub.se.

Illustrative Example of Diastereomeric Salt Resolution:

Resolving AgentSolvent SystemTarget EnantiomerDiastereomeric Excess (de)
(+)-Tartaric AcidMethanol (B129727)(S)-AmineHigh
(-)-Dibenzoyl-D-tartaric acidEthanol/Water(S)-Amine>94% sci-hub.se
O,O'-Di-p-toluoyl-L-tartaric acidAcetonitrile(R)-AmineHigh

Enzymatic Transformations in Chiral Synthesis

Enzymatic methods offer a highly selective and environmentally benign approach to chiral resolution. Lipases are a class of enzymes that are particularly effective in the kinetic resolution of racemic amines. The principle of enzymatic kinetic resolution lies in the fact that one enantiomer of the racemic amine reacts much faster with an acyl donor in the presence of the lipase (B570770), leading to the formation of an amide from one enantiomer while the other enantiomer remains largely unreacted.

Candida antarctica lipase B (CAL-B), often in an immobilized form such as Novozym 435, is a widely used and highly efficient biocatalyst for the resolution of phenylethylamines researchgate.netnih.govnih.govresearchgate.netmdpi.comresearchgate.netnih.gov. The choice of the acylating agent is also critical for the efficiency and selectivity of the resolution. Various esters, such as isopropyl methoxyacetate, have been shown to be effective nih.gov.

The reaction can be summarized as: (R,S)-Amine + Acyl Donor --[Lipase]--> (R)-Amide + (S)-Amine (unreacted)

This method allows for the separation of the two enantiomers, with one being the acylated product and the other the unreacted amine.

Key Parameters in Enzymatic Resolution of Phenylethylamines:

EnzymeAcyl DonorSolventEnantiomeric Excess (ee)
Candida antarctica lipase B (CAL-B)Ethyl methoxyacetateMethyl tert-butyl ether (MTBE)>99% researchgate.netnih.gov
Candida antarctica lipase B (CAL-B)Isopropyl 2-ethoxyacetateMTBEHigh mdpi.com
Candida antarctica lipase B (CAL-B)Vinyl acetateAcetonitrileup to 99% nih.gov

Optimization of Reaction Conditions, Yields, and Purity Profiles

The optimization of reaction conditions is a critical step in any synthetic process to maximize yield, improve purity, and ensure scalability and cost-effectiveness. Key parameters that are often optimized include the choice of solvent and the reaction temperature.

Solvent Effects and Temperature Control

The choice of solvent can have a profound impact on the outcome of a chemical reaction. In the context of synthesizing this compound, particularly through reductive amination, the solvent can influence the rate of imine formation and the subsequent reduction step researchgate.netepa.gov.

Studies on the reductive amination of ketones have shown that protic solvents like methanol can be highly effective, promoting both imine formation and hydrogenation activity researchgate.netepa.gov. In contrast, aprotic polar solvents may also be suitable, while reactions in water can sometimes lead to a higher selectivity towards the reduction of the ketone to an alcohol rather than the desired amine researchgate.netepa.gov. For direct alkylation reactions, the polarity and coordinating ability of the solvent can affect the reaction pathway, with solvents like dioxane favoring amination over reduction in certain cases acs.org.

Temperature is another critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and impurities. In some alkylation reactions, lower temperatures have been shown to favor the desired amination pathway over competing reduction reactions acs.org. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing the formation of unwanted byproducts.

Catalyst Selection and Loading

The selection of a catalyst for the reductive amination is crucial for achieving high yields and minimizing side reactions. A variety of reducing agents and catalytic systems have been developed for this transformation, ranging from borohydride reagents to transition metal catalysts.

Borohydride Reagents:

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used and mild reducing agent for reductive aminations. organic-chemistry.org It offers good selectivity for the iminium ion over the starting carbonyl compound. Another common reagent is sodium cyanoborohydride (NaBH₃CN), which is also effective at reducing imines in the presence of aldehydes or ketones. masterorganicchemistry.com Sodium borohydride (NaBH₄) can also be employed, often in a stepwise process where the imine is formed first before the addition of the reducing agent to prevent the reduction of the starting carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com

Reducing AgentTypical Solvent(s)Additives/Co-catalystsKey Characteristics
Sodium triacetoxyborohydride1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)Acetic acid (especially for ketones)Mild, selective, tolerates acid-sensitive groups. organic-chemistry.org
Sodium cyanoborohydrideMethanol (MeOH), Ethanol (EtOH)pH control (typically acidic)Selectively reduces iminium ions over carbonyls. masterorganicchemistry.com
Sodium borohydrideMethanol (MeOH), Ethanol (EtOH)None (stepwise addition often preferred)Cost-effective, but can reduce the starting carbonyl. masterorganicchemistry.comorganic-chemistry.org

Transition Metal Catalysis:

Heterogeneous and homogeneous transition metal catalysts offer an alternative, "greener" approach by utilizing molecular hydrogen or other hydrogen sources. Nickel nanoparticles have been shown to catalyze the reductive amination of aldehydes using isopropanol (B130326) as the hydrogen source. organic-chemistry.org Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, in combination with a silane (B1218182) like Ph₂SiH₂, are also efficient for the reductive amination of aldehydes with anilines. organic-chemistry.org Copper-based heterogeneous catalysts have also been explored for the amination of ketones and alcohols. scilit.com

Catalyst SystemHydrogen SourceSubstrate ScopeKey Characteristics
Nickel nanoparticlesIsopropanolAldehydesTransfer hydrogenation conditions. organic-chemistry.org
[RuCl₂(p-cymene)]₂ / Ph₂SiH₂PhenylsilaneAldehydes and anilinesEfficient for secondary and tertiary amine synthesis. organic-chemistry.org
Heterogeneous CopperH₂ or transfer hydrogenationKetones, AlcoholsSupport matching to N-alkylating agent is important. scilit.com

Catalyst loading for these systems is typically in the range of 1-10 mol%, depending on the specific catalyst and substrates. For borohydride reagents, a stoichiometric amount or a slight excess (1.1 to 1.5 equivalents) relative to the carbonyl compound is generally used.

Work-up and Purification Strategies

The work-up procedure for the synthesis of this compound aims to remove unreacted reagents, the catalyst, and by-products. A typical work-up involves quenching the reaction, followed by liquid-liquid extraction to isolate the crude product.

Work-up:

Quenching: If a borohydride reagent is used, the reaction is typically quenched by the slow addition of water or a dilute acid to decompose any remaining hydride.

Basification: The pH of the aqueous solution is adjusted to be basic (pH > 10) using a base such as sodium hydroxide (B78521) or sodium carbonate. This ensures that the amine product is in its free base form and is soluble in the organic phase.

Extraction: The aqueous layer is extracted multiple times with an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate. ust.hk The organic layers are then combined.

Washing: The combined organic extracts are washed with brine (a saturated aqueous solution of NaCl) to remove residual water and water-soluble impurities. ust.hk

Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. ust.hk

Purification:

Further purification of the crude this compound is often necessary to achieve the desired level of purity.

Crystallization: If the product is a solid, recrystallization from a suitable solvent system is a common and effective purification method. For iodoaniline derivatives, crystallization from solvents like gasoline has been reported to yield pure, crystalline products. orgsyn.org Melt crystallization is another technique that has been applied to the purification of iodoaniline isomers and avoids the use of organic solvents. google.com

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard technique for purifying amines. A solvent system of increasing polarity, often a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate), is used to elute the product from the column. The presence of a small amount of a basic modifier, such as triethylamine, in the eluent can help to prevent the product from tailing on the acidic silica gel.

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure (vacuum distillation) can be an effective method for purification.

Purification MethodPrincipleTypical ApplicationConsiderations
RecrystallizationDifference in solubility of the product and impurities in a solvent at different temperatures.Solid products.Solvent selection is critical. orgsyn.org
Melt CrystallizationFractional crystallization from the molten state without a solvent.Solid products, separation of isomers.Avoids organic solvents. google.com
Column ChromatographyDifferential adsorption of components onto a stationary phase (e.g., silica gel).Solid and liquid products, separation of closely related compounds.Can be time-consuming and require significant solvent volumes.
Vacuum DistillationSeparation based on differences in boiling points at reduced pressure.Liquid products that are thermally stable.Requires specialized equipment.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise structure of organic molecules. aau.dknsf.gov By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationship of atoms within the molecule. For (4-Iodophenyl)-isopropylamine, a suite of 1D and 2D NMR experiments can comprehensively define its structure.

¹H NMR spectroscopy provides information about the different types of protons in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the phenyl ring and the aliphatic protons of the isopropylamine (B41738) side chain.

The four protons on the para-substituted benzene ring are chemically non-equivalent and are expected to form a characteristic AA'BB' spin system, which often appears as two sets of doublets. The protons ortho to the iodine atom (H-3/H-5) would be shifted downfield compared to the protons ortho to the alkyl side chain (H-2/H-6) due to the differing electronic effects of the substituents.

The isopropylamine side chain gives rise to three distinct signals:

A multiplet for the single methine proton (H-α).

A doublet for the six protons of the two equivalent methyl groups (CH₃).

A signal for the two amine protons (-NH₂), which may be broad and may or may not show coupling depending on the solvent and concentration. acs.org

The predicted chemical shifts (δ) and multiplicities for the protons of this compound are summarized in the table below.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-6 (Aromatic)~ 7.10Doublet2H
H-3, H-5 (Aromatic)~ 7.65Doublet2H
H-α (Methine)~ 3.15Multiplet (Septet)1H
-CH₃ (Methyl)~ 1.20Doublet6H
-NH₂ (Amine)Variable (e.g., 1.5 - 2.5)Singlet (broad)2H

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the molecular symmetry, this compound is expected to exhibit six distinct signals in its proton-decoupled ¹³C NMR spectrum. While full experimental data is available in specialized databases, the expected chemical shifts can be predicted based on the structure. nih.govnih.gov

The signals include:

Four signals for the aromatic carbons: one for the carbon bearing the iodine (C-4), one for the carbon attached to the side chain (C-1), and two for the four protonated aromatic carbons (C-2/C-6 and C-3/C-5).

Two signals for the aliphatic carbons of the isopropylamine side chain: one for the methine carbon (C-α) and one for the two equivalent methyl carbons (-CH₃).

The predicted chemical shifts for the carbon atoms are detailed in the table below.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4 (C-I)~ 91
C-1 (C-alkyl)~ 145
C-2, C-6~ 129
C-3, C-5~ 137
C-α (Methine)~ 50
-CH₃ (Methyl)~ 23

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure. core.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a clear cross-peak between the methine proton (H-α) and the protons of the two methyl groups, confirming the isopropyl fragment. Correlations between the adjacent aromatic protons would also be observed.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting H-2/H-6 to C-2/C-6, H-3/H-5 to C-3/C-5, H-α to C-α, and the methyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include those from the H-α proton to the aromatic C-1 carbon, and from the aromatic H-2/H-6 protons to the C-1 and C-4 carbons, confirming the attachment of the side chain to the iodinated phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.govresearchgate.net The resulting mass spectrum serves as a molecular fingerprint. For phenethylamines like this compound, the most characteristic fragmentation pathway is the α-cleavage (cleavage of the Cα-Cβ bond), which results in the formation of a stable iminium cation. This fragment is often the base peak in the spectrum.

The molecular ion (M⁺•) of this compound has an m/z of 261. The primary fragmentation is the loss of the iodobenzyl radical to form the isopropyl iminium cation.

Table 3: Predicted EI-MS Fragmentation Data for this compound

m/zIonDescription
261[C₉H₁₂IN]⁺•Molecular Ion (M⁺•)
217[C₇H₆I]⁺Iodobenzyl cation (from cleavage of Cα-Cβ bond)
44[C₂H₆N]⁺Isopropyl iminium cation (Base Peak from α-cleavage)

ESI-MS is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. beilstein-journals.orgnih.gov This makes it highly effective for determining the molecular weight of a compound. For this compound, which contains a basic amine group, positive-ion ESI-MS would be expected to generate a strong signal for the protonated molecule. This technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. researchgate.net

Table 4: Predicted ESI-MS Data for this compound

m/zIonDescription
262.0087[C₉H₁₃IN]⁺Protonated Molecule [M+H]⁺

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound. By subjecting the protonated molecule to collision-induced dissociation, characteristic fragmentation patterns are generated, which serve as a molecular fingerprint. The primary fragmentation pathways typically involve the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable tropylium-like ion, and the loss of the isopropylamine side chain.

Key fragment ions observed in the MS/MS spectrum of this compound would likely include the molecular ion peak [M+H]⁺, followed by significant fragments corresponding to the loss of ammonia (B1221849) (NH₃) and the cleavage of the C-C bond between the isopropyl group and the benzylic carbon. The presence of the iodine atom is confirmed by the characteristic isotopic pattern and the observation of fragments containing iodine.

Precursor Ion (m/z) Product Ions (m/z) Proposed Fragment Structure
262.0 [M+H]⁺245.0[M+H - NH₃]⁺
262.0 [M+H]⁺219.0[M+H - C₃H₇N]⁺
262.0 [M+H]⁺91.0[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of the molecule's bonds.

Key IR Absorption Bands for this compound:

N-H Stretch: A broad band in the region of 3300-3500 cm⁻¹ is indicative of the primary amine (NH₂) group. docbrown.info

C-H Stretch (Aromatic): Peaks observed above 3000 cm⁻¹ are characteristic of the C-H bonds within the phenyl ring.

C-H Stretch (Aliphatic): Absorptions in the 2850-2960 cm⁻¹ range correspond to the C-H bonds of the isopropyl group.

N-H Bend: A band around 1580-1650 cm⁻¹ can be attributed to the scissoring vibration of the primary amine. docbrown.info

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range. docbrown.info

C-I Stretch: The carbon-iodine bond gives rise to a characteristic absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima related to the π → π* transitions of the substituted benzene ring. For a similar compound, 2,5-dimethoxy-4-iodoamphetamine, UV absorption maxima are observed at 235 and 300 nm. caymanchem.com

Spectroscopic Technique Characteristic Absorption Functional Group/Structural Feature
Infrared (IR)3300-3500 cm⁻¹ (broad)N-H Stretch (Primary Amine)
Infrared (IR)> 3000 cm⁻¹C-H Stretch (Aromatic)
Infrared (IR)2850-2960 cm⁻¹C-H Stretch (Aliphatic)
Infrared (IR)1450-1600 cm⁻¹C=C Stretch (Aromatic)
Ultraviolet-Visible (UV-Vis)~235, 300 nmπ → π* Transitions (Substituted Benzene Ring)

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Reversed-phase HPLC, using a C18 column, is commonly employed for the separation of amphetamine-related compounds. rsc.org The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. sielc.comsielc.com Detection is often achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance.

The purity of the compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high resolution and sensitivity, allowing for the detection of even trace impurities. nih.gov The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile compounds like this compound. researchgate.net For primary amines, derivatization is often necessary to improve chromatographic peak shape and thermal stability. researchgate.netumich.edu

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. nih.gov The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The mass spectrometer then detects and fragments the eluted compounds, providing both qualitative and quantitative information. researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of chemical reactions and for preliminary screening of samples. umich.edupressbooks.publibretexts.org A small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. umich.eduuj.edu.pl The plate is then placed in a developing chamber containing a suitable mobile phase. libretexts.org

As the mobile phase ascends the plate by capillary action, it carries the components of the sample at different rates depending on their polarity and affinity for the stationary and mobile phases. pressbooks.pub The separated spots can be visualized under UV light or by using a staining agent. uj.edu.plcore.ac.ukresearchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under a specific set of TLC conditions. umich.edu

Chromatographic Technique Stationary Phase Mobile Phase Detection Method Application
HPLCC18Acetonitrile/Water with bufferUVPurity assessment, Quantification
GCFused silica capillary columnHeliumMass Spectrometry (MS)Identification, Quantification of volatile impurities
TLCSilica GelEthyl acetate/Methanol (B129727)/AmmoniaUV light, Iodine vaporReaction monitoring, Screening

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

The process involves growing a single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal's electron density is collected and analyzed. nih.gov Mathematical analysis of the diffraction data allows for the construction of an electron density map, from which the atomic positions can be determined.

The resulting crystal structure provides invaluable insights into intermolecular interactions, such as hydrogen bonding and packing forces, which govern the physical properties of the solid material.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on an atomic scale, providing insights into their conformational preferences and dynamic nature.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like (4-Iodophenyl)-isopropylamine, which has a rotatable isopropyl side chain, understanding its conformational preferences is crucial.

Computational methods can be used to explore the potential energy surface of the molecule, generating a crystal energy landscape that maps out the relative energies of different conformations. researchgate.netnih.gov This landscape helps identify the most stable, low-energy conformers as well as the energy barriers for transition between them. chemrxiv.org Such studies are vital for understanding how the molecule might bind to a receptor, as the biologically active conformation is often one of the low-energy conformers. researchgate.netchemrxiv.org

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's dynamic movements over time. ulisboa.ptresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

SAR and QSAR studies are theoretical frameworks designed to correlate the chemical structure of a series of compounds with their biological activity. mdpi.commdpi.com These models are fundamental in drug design for predicting the activity of new compounds and optimizing lead structures.

For phenylisopropylamine derivatives, QSAR studies have been instrumental in understanding how different substituents on the phenyl ring influence their interaction with biological targets. nih.gov In the case of this compound, the iodine atom at the 4-position is the key feature. A QSAR model would use molecular descriptors to quantify the properties of this substituent.

Key descriptors in such a model would include:

Electronic Effects (σ): This parameter quantifies the electron-withdrawing or electron-donating nature of the substituent.

Steric Parameters (e.g., Molar Refractivity): These descriptors account for the size and shape of the substituent. The large size of the iodine atom would be a significant factor in any steric model.

A typical QSAR equation might take the following form:

log(Activity) = c1(π) + c2(σ) + c3(Steric Parameter) + constant

By developing such a model for a series of 4-substituted phenylisopropylamines, the specific contribution of the iodine atom in this compound to its predicted biological activity can be quantitatively estimated. nih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738)
Aminophenylethynyl picolinic acids

Computational Descriptors for Molecular Properties

Computational descriptors are numerical values that characterize a molecule's chemical and physical properties. These are derived from the molecule's theoretical structure using quantum chemical calculations, often employing Density Functional Theory (DFT). For aromatic amines like this compound, these descriptors help in understanding its electronic structure, stability, and potential for intermolecular interactions.

A study on substituted anilines, such as m-iodoaniline, provides a basis for understanding the properties of this compound chemrxiv.org. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating its susceptibility to electrophilic attack, while the LUMO energy reflects its ability to accept electrons, suggesting its reactivity towards nucleophiles chemrxiv.org. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity chemrxiv.org.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface to identify regions prone to electrophilic and nucleophilic attack chemrxiv.org. For substituted anilines, the electron-rich areas are typically found around the nitrogen atom and the aromatic ring, while electron-poor regions may be associated with the halogen substituent and the amino group's hydrogen atoms chemrxiv.org.

Table 1: Calculated Molecular Descriptors for a Representative Substituted Aniline (B41778) (m-Iodoaniline)

Descriptor Value
HOMO Energy (eV) -6.0
LUMO Energy (eV) -0.8
HOMO-LUMO Gap (eV) 5.2
Ionization Potential (eV) 6.0
Electron Affinity (eV) 0.8
Electronegativity (χ) 3.4
Chemical Hardness (η) 2.6

Data is illustrative and based on findings for m-iodoaniline, a structurally related compound chemrxiv.org. The exact values for this compound would require specific calculations.

Predictive Models for Chemical Reactivity

Predictive models for chemical reactivity utilize computational descriptors to forecast how a molecule will behave in a chemical reaction. For primary aromatic amines, a key aspect of reactivity is their potential for mutagenicity, which is often linked to the formation of reactive nitrenium ions through metabolic activation nih.gov.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of compounds based on their chemical structure. For primary aromatic amines, the stability of the corresponding nitrenium ion is a critical parameter. Quantum chemistry calculations can be used to determine an index known as ddE, which quantifies the relative stability of these ions and has been correlated with mutagenicity nih.gov. A lower (more negative) ddE value suggests a more stable nitrenium ion and a higher likelihood of mutagenicity nih.gov.

These predictive models often incorporate other factors like molecular weight and the presence of substituent groups at specific positions (e.g., ortho-substituents) to improve their accuracy nih.gov. For this compound, such models could predict its potential for metabolic activation and subsequent reactivity.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, providing valuable information for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry nih.govrsc.orgresearchgate.netresearchgate.netnih.gov. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that show good agreement with experimental data, typically with a mean absolute error of less than 0.2 ppm for 1H and 2 ppm for 13C nih.gov. For accurate predictions, it is often necessary to consider the conformational flexibility of the molecule and use appropriate solvent models researchgate.netresearchgate.net.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for a Representative Amphetamine Analogue

Atom Predicted 13C Chemical Shift (ppm) Atom Predicted 1H Chemical Shift (ppm)
C1 (ipso-C) 145.0 H (NH2) 1.50
C2/C6 (ortho-C) 129.0 H (methine) 3.00
C3/C5 (meta-C) 115.0 H (methyl) 1.20
C4 (para-C) 130.0 H (aromatic) 7.10 - 7.30
C (methine) 50.0

Data is illustrative and based on general knowledge of similar structures. Specific calculations are needed for this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the harmonic vibrational frequencies of the molecule researchgate.netkarazin.uanih.govphyschemres.org. DFT methods, such as B3LYP with a suitable basis set, are commonly employed for this purpose nih.govphyschemres.org. The calculated frequencies are often scaled by an empirical factor to better match experimental spectra karazin.uanih.gov. These calculations help in the assignment of vibrational modes to the observed absorption bands researchgate.net.

Table 3: Predicted IR Vibrational Frequencies for a Representative Substituted Aniline

Vibrational Mode Calculated Wavenumber (cm-1)
N-H stretch 3400-3500
C-H (aromatic) stretch 3000-3100
C-H (aliphatic) stretch 2850-2950
C=C (aromatic) stretch 1500-1600
N-H bend 1600-1650
C-N stretch 1250-1350

Data is illustrative and based on general vibrational frequency ranges for the respective functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis) researchgate.netresearchgate.netmdpi.commendeley.comdntb.gov.ua. This method calculates the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of the absorption bands researchgate.netresearchgate.net. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions of the absorption maxima (λmax) mdpi.com. For substituted anilines, the electronic transitions are typically of a π → π* nature, involving the aromatic system chemrxiv.org.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies to determine the most likely reaction pathway.

For this compound, a key reaction would be electrophilic aromatic substitution. The iodine atom and the isopropylamine group will influence the regioselectivity of such reactions. Computational studies on the iodination of anilines have shown that the reaction proceeds through the formation of an acetyl hypoiodite (B1233010) intermediate when using certain iodine(III) reagents researchgate.net.

The mechanism of oxidation of aniline derivatives has also been investigated computationally. These studies help in understanding the formation of various products and the role of different intermediates, such as radical cations researchgate.netmdpi.comnih.gov. For this compound, computational studies could predict the most favorable sites for oxidation and the subsequent reaction pathways.

By calculating the energy profiles of different possible pathways, computational chemistry can provide a detailed understanding of the factors that control the outcome of a reaction, such as the nature of the electrophile, the solvent, and the substituents on the aromatic ring.

Chemical Reactivity and Derivatization Strategies

Modifications of the Isopropylamine (B41738) Moiety (e.g., N-Alkylation, Amide Formation)

The secondary amine of the isopropylamine group is a key site for derivatization, allowing for the introduction of various functionalities through N-alkylation and amide formation.

N-Alkylation: The direct alkylation of secondary amines with alkyl halides can be challenging as it often leads to a mixture of products, including the tertiary amine and the quaternary ammonium (B1175870) salt, because the product amine can be more nucleophilic than the starting material. masterorganicchemistry.com More controlled methods, such as reductive amination, are generally preferred for synthesizing specific N-alkyl derivatives.

Amide Formation: The formation of an amide bond is a common and reliable strategy for modifying the amine moiety. This is typically achieved by reacting (4-Iodophenyl)-isopropylamine with a carboxylic acid, acid chloride, or acid anhydride. Amide derivatives are prevalent in pharmaceuticals, as the amide group is stable and can participate in hydrogen bonding. derpharmachemica.commdpi.com The synthesis is often straightforward, involving the condensation of the amine with an activated carboxylic acid derivative. basjsci.edu.iq A variety of condensing agents can be used to facilitate the direct reaction between a carboxylic acid and the amine. derpharmachemica.com

The table below illustrates typical conditions for amide formation.

Reactant 1Reactant 2Coupling Agent / MethodProduct Type
This compoundR-COCl (Acid Chloride)Base (e.g., Pyridine, Triethylamine)N-Acyl derivative
This compound(R-CO)₂O (Anhydride)Base (optional)N-Acyl derivative
This compoundR-COOH (Carboxylic Acid)Condensing Agent (e.g., DCC, EDC)N-Acyl derivative

This table represents generalized reaction conditions for amide synthesis.

Aromatic Ring Transformations and Substituent Effects

The reactivity of the aromatic ring is influenced by the electronic properties of the existing isopropylamine and iodo substituents.

In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are governed by the substituents already present. lumenlearning.comlibretexts.org

Isopropylamine group: The amine group is a strongly activating, ortho, para-directing substituent due to the resonance donation of its lone pair of electrons into the ring. This increases the electron density of the ring, making it more nucleophilic and accelerating the reaction. wikipedia.orglumenlearning.com

Iodine atom: Halogens are deactivating yet ortho, para-directing. libretexts.org They withdraw electron density inductively (deactivating effect) but donate electron density through resonance (ortho, para-directing effect). lkouniv.ac.in

When both groups are present, their directing effects are synergistic. The isopropylamine group is a much stronger activating group than the deactivating effect of iodine. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the powerful activating isopropylamine group (positions 3 and 5), which are also meta to the iodo group.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-(4-Iodo-2-nitro-5-aminophenyl)propan-2-amine
HalogenationBr₂, FeBr₃1-(2-Bromo-4-iodo-5-aminophenyl)propan-2-amine
SulfonationFuming H₂SO₄2-Amino-5-isopropyl-4-iodobenzenesulfonic acid
Friedel-Crafts AlkylationR-Cl, AlCl₃Generally low yielding due to amine coordination with Lewis acid

This table outlines predicted outcomes for electrophilic aromatic substitution based on substituent effects.

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is typically feasible only when the ring is rendered electron-poor by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

The aromatic ring of this compound is activated by the electron-donating amine group, making it electron-rich and thus highly unsuited for standard SNAr reactions. wikipedia.org Therefore, direct displacement of a hydrogen or another substituent on the ring by a nucleophile via the SNAr mechanism is not a viable synthetic strategy for this compound.

Halogen Exchange Reactions and Palladium-Catalyzed Cross-Couplings

The carbon-iodine bond is the most versatile site for derivatization, primarily through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations. wikipedia.org

Halogen Exchange: While less common, the iodine can be replaced by other halogens, though this is often synthetically less useful than cross-coupling reactions.

Palladium-Catalyzed Cross-Couplings: These reactions have revolutionized organic synthesis by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. nih.govsigmaaldrich.com

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. organic-chemistry.orgwikipedia.orglibretexts.org This allows for the synthesis of a wide array of substituted aniline (B41778) derivatives from this compound. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This is a powerful method for synthesizing arylalkynes.

Suzuki Coupling: This involves the reaction of the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) to form a new carbon-carbon bond, creating biaryl structures.

Heck Coupling: This reaction couples the aryl iodide with an alkene to form a substituted alkene.

The table below summarizes various palladium-catalyzed cross-coupling reactions applicable to this compound.

Reaction NameCoupling PartnerCatalyst System (Example)Base (Example)Product Type
Buchwald-HartwigR₂NH (Amine)Pd₂(dba)₃ / BINAPNaOtBuN,N'-disubstituted p-phenylenediamine (B122844) derivative
SonogashiraR-C≡CH (Alkyne)Pd(PPh₃)₄ / CuIEt₃N4-(Alkynylphenyl)-isopropylamine derivative
SuzukiR-B(OH)₂ (Boronic Acid)Pd(PPh₃)₄K₂CO₃4-(Arylphenyl)-isopropylamine derivative
HeckH₂C=CHR (Alkene)Pd(OAc)₂ / PPh₃Et₃N4-(Alkenylphenyl)-isopropylamine derivative

This table provides examples of common palladium-catalyzed reactions using this compound as the starting aryl iodide.

Formation of Conjugates and Molecular Probes

The reactivity of this compound, particularly at the iodine position, makes it an excellent precursor for the synthesis of molecular probes. researchgate.net Radiolabeling is a key application, where a radioactive isotope is incorporated into the molecule for use in imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). mdpi.com

The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). For instance, [¹²⁵I]-R-(−)-DOI is a well-known radioligand used in research to label and study serotonin (B10506) 5-HT₂ₐ receptors. wikipedia.org The synthesis of such probes often involves a destannylation reaction, where a tributyltin precursor is reacted with radioactive sodium iodide.

Furthermore, the functional handles on the molecule (amine or the position of the iodine via cross-coupling) can be used to attach fluorophores, biotin, or other reporter molecules, creating a wide range of chemical biology tools.

Oxidation and Reduction Chemistry

Oxidation: The secondary amine group is susceptible to oxidation, which can lead to the formation of hydroxylamines or nitrones under controlled conditions. Stronger oxidation could potentially lead to cleavage of the isopropyl group or degradation of the aromatic ring, though the latter requires harsh conditions. The aromatic ring itself is relatively stable to oxidation due to its aromaticity.

Reduction: The primary site for reduction is the carbon-iodine bond. Catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) can reductively remove the iodine atom (hydrodehalogenation) to yield isopropylamphetamine. This reaction can be a useful strategy if the iodine was used as a directing group or a reactive handle that is no longer needed in the final product. The aromatic ring can be reduced to a cyclohexane (B81311) ring under more forcing hydrogenation conditions (e.g., high pressure and temperature with a rhodium or ruthenium catalyst).

Investigations of Molecular Interactions in Vitro and in Silico Methodologies

Ligand-Target Binding Studies in Model Systems (e.g., Receptor Affinity, Enzyme Inhibition)

In vitro studies are fundamental to characterizing the interaction of a ligand with its biological targets. For (4-Iodophenyl)-isopropylamine, these investigations have focused on determining its affinity and functional potency at monoamine transporters and its potential inhibitory effects on related enzymes.

Radioligand Binding Assays with Iodinated Analogues as Probes

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor or transporter. In these assays, a radioactively labeled ligand (a "probe") is incubated with a tissue preparation containing the target. The ability of an unlabeled compound, such as this compound, to displace the radioligand from its binding site is measured, from which the binding affinity (Ki) of the test compound is calculated.

While studies specifically using radioiodinated this compound as a probe are not extensively documented, the use of iodinated analogues is a well-established technique for studying monoamine transporters due to the possibility of achieving high specific activity with isotopes like Iodine-125. For instance, the cocaine analog [¹²⁵I]RTI-55 has been widely used to label the binding sites on the serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters.

The affinity of this compound for monoamine transporters is typically determined through competitive binding assays using established radioligands. For SERT, this often involves [³H]citalopram or [³H]paroxetine; for the dopamine transporter (DAT), [³H]WIN 35,428 is commonly used; and for the norepinephrine transporter (NET), [³H]nisoxetine is a standard choice. Although specific Ki values from such direct binding assays for 4-iodoamphetamine are not consistently reported across the literature, its functional inhibition data provide a strong indication of its binding profile.

In Vitro Functional Assays using Cell-Based Reporter Systems

Functional assays measure the biological effect of a ligand's interaction with its target. For monoamine transporters, the most direct functional assay is the measurement of neurotransmitter uptake inhibition. These experiments are typically conducted in vitro using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express a specific human transporter (hSERT, hDAT, or hNET).

In these cell-based systems, the ability of this compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET) is quantified. The concentration of the compound that inhibits 50% of the substrate uptake is determined as the IC₅₀ value, which is a direct measure of its functional potency.

Research by Nagai et al. (2007) systematically evaluated a series of amphetamine derivatives and determined the IC₅₀ values for this compound at all three human monoamine transporters. The results demonstrated that the compound is a potent inhibitor of SERT and NET, with significantly lower potency at DAT. This profile distinguishes it from amphetamine, which is more potent at DAT and NET, and from MDMA, which is more SERT-selective. The substitution of an iodine atom at the para position confers a high affinity for the serotonin transporter.

Target TransporterIC₅₀ (nM)Selectivity (vs. SERT)
Serotonin Transporter (SERT)961.0x
Norepinephrine Transporter (NET)3603.75x
Dopamine Transporter (DAT)210021.88x

Data derived from Nagai et al., 2007. The study measured the inhibition of radiolabeled monoamine uptake in HEK293 cells expressing the respective human transporters.

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are used to determine the inhibitory activity (IC₅₀ or Ki values) of compounds against purified MAO-A and MAO-B enzymes. These assays typically measure the rate of formation of a product from a specific substrate. For instance, kynuramine (B1673886) is a common substrate that, upon oxidation by MAO, yields 4-hydroxyquinoline, a product that can be measured fluorometrically.

Studies investigating a wide range of amphetamine derivatives have generally found that simple amphetamines are very weak inhibitors of both MAO isoforms. For this compound specifically, detailed kinetic studies on MAO inhibition are not prominently featured in the literature, suggesting it is not a primary target. By comparison, its parent compound, amphetamine, is a very weak MAO inhibitor, with IC₅₀ values typically in the high micromolar to millimolar range. It is therefore predicted that this compound would also be a weak MAO inhibitor.

Computational Approaches to Molecular Docking and Dynamics

In silico techniques, including molecular docking and molecular dynamics simulations, provide powerful tools to visualize and understand the interactions between a ligand and its protein target at an atomic level. These methods complement experimental data by predicting binding modes and assessing the stability of the ligand-protein complex.

Ligand-Protein Docking for Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. The availability of high-resolution crystal structures of monoamine transporters, such as the human serotonin transporter (hSERT), has enabled detailed docking studies to understand how inhibitors like this compound bind.

Docking simulations of amphetamine derivatives and selective serotonin reuptake inhibitors (SSRIs) into the hSERT structure have revealed a well-defined central binding site. The predicted binding pose for this compound is consistent with that of other SERT inhibitors:

Ionic Interaction : The protonated amine of the isopropylamine (B41738) side chain is predicted to form a crucial salt bridge with the carboxylate side chain of a key aspartate residue (Asp98) in transmembrane helix 1 (TM1). This interaction is considered the primary anchor for most substrates and inhibitors within the transporter.

Hydrophobic and Aromatic Interactions : The iodophenyl ring of the molecule is predicted to fit into a hydrophobic pocket formed by several aromatic and aliphatic residues. Key interactions are expected with residues such as Tyrosine (Tyr95), Isoleucine (Ile172), Phenylalanine (Phe335), and Valine (Val501). The iodine atom at the 4-position likely enhances van der Waals and hydrophobic interactions within this pocket, contributing to its high potency at SERT.

These predicted interactions provide a structural basis for the high-affinity binding and inhibitory activity observed in experimental assays.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex. Following docking, an MD simulation can be run to assess whether the predicted binding pose is stable.

While specific MD simulation studies for the this compound-SERT complex are not widely published, simulations of similar inhibitors within SERT provide a clear framework for the expected results. In a typical simulation, the docked complex is placed in a simulated lipid bilayer with water and ions to mimic the cellular environment. The simulation is then run for a duration of nanoseconds to microseconds.

Key metrics used to analyze the stability of the complex include:

Root-Mean-Square Deviation (RMSD) : This measures the average deviation of the protein backbone and the ligand's position from their initial docked state. A stable binding pose is indicated by the RMSD value reaching a plateau with low fluctuations over the course of the simulation. For a stable inhibitor like this compound, the ligand's RMSD within the binding site is expected to be low (typically < 2-3 Å), confirming that it does not dissociate from the active site.

Root-Mean-Square Fluctuation (RMSF) : This metric identifies the flexibility of different parts of the protein. Binding of an inhibitor is expected to reduce the fluctuation of residues within the binding pocket, indicating a stabilization of that region.

Based on simulations of other potent SERT inhibitors, it is predicted that this compound would form a stable complex with SERT, maintained by the strong ionic interaction with Asp98 and persistent hydrophobic interactions within the central binding site.

Structure-Interaction Relationship Analysis

The molecular interactions of this compound and related compounds have been elucidated through a combination of in vitro binding assays and in silico computational modeling. These studies provide critical insights into how the structural features of these ligands influence their binding affinity and functional activity at various biogenic amine transporters and receptors.

Analysis of Substituent Effects on Binding Affinity

The nature of the substituent at the 4-position of the phenyl ring in phenylisopropylamine analogues plays a pivotal role in determining their binding affinity for monoamine transporters and serotonin receptors. The substitution of a halogen atom, such as iodine in the case of this compound, significantly modulates the electronic and lipophilic properties of the molecule, which in turn affects its interaction with the binding pockets of its target proteins.

Research on a series of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues has demonstrated a strong correlation between the lipophilicity of the 4-position substituent and the binding affinity at human 5-HT2A and 5-HT2B serotonin receptors. Generally, an increase in lipophilicity is associated with a higher binding affinity. The iodine atom, being a large and lipophilic substituent, is therefore expected to contribute favorably to the binding of this compound to these receptors.

The following table summarizes the binding affinities (Ki, in nM) of this compound and related halogenated amphetamine analogues at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

Compound4-SubstituentSERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Amphetamine-H20,000 - 40,000~60070 - 100
4-Fluoroamphetamine-FNot specifiedNot specifiedNot specified
4-Chloroamphetamine-ClNot specifiedNot specifiedNot specified
This compound -I Not specified Not specified Not specified

While a complete dataset for direct comparison is not available, studies on related compounds indicate that halogenation at the para position generally influences selectivity towards the different monoamine transporters nih.gov. For instance, 3,4-methylenedioxymethamphetamine (MDMA), an amphetamine derivative, shows a higher potency at SERT than at DAT nih.gov.

Identification of Key Interaction Motifs

In silico docking studies and site-directed mutagenesis experiments on monoamine transporters and serotonin receptors have identified several key amino acid residues that are crucial for ligand binding and recognition. These interactions are fundamental to understanding the molecular basis of the affinity and selectivity of this compound.

Serotonin Transporter (SERT): The binding of amphetamine-like substances to SERT involves a complex interplay of electrostatic and hydrophobic interactions. Key residues within the SERT binding pocket that are likely to interact with this compound include:

Aspartic Acid 98 (Asp98): The protonated amine of the isopropylamine side chain is predicted to form a crucial salt bridge with the carboxylate group of Asp98. This electrostatic interaction is a highly conserved feature in the binding of monoamines and their analogues to the transporter frontiersin.org.

Alanine 96 (Ala96): The carbonyl oxygen of this residue may form interactions with the positively charged amine of the ligand acs.org.

5-HT2A Receptor: Docking studies of various hallucinogenic compounds, which are structurally related to this compound, into models of the 5-HT2A receptor have revealed common interaction motifs:

Valine 156 (Val156): This residue appears to be a common interaction point for a variety of 5-HT2A receptor ligands. The interaction is likely hydrophobic in nature scholarsresearchlibrary.com.

Transmembrane Helix 3 (TM3): All docked ligands show significant interactions with residues within TM3, highlighting the importance of this helix in forming the ligand binding pocket scholarsresearchlibrary.com.

Advanced Research Applications Non Clinical

Utilization as a Synthetic Intermediate for Complex Molecular Architectures

The phenylisopropylamine scaffold is a foundational structure in medicinal chemistry and pharmacology. The presence of an iodine atom on the phenyl ring of (4-Iodophenyl)-isopropylamine provides a versatile chemical handle for organic synthesis, enabling its use as a precursor for more intricate molecules designed to probe biological functions with higher specificity.

A notable example is the development of conformationally restricted analogs to study structure-activity relationships at serotonin (B10506) receptors. Researchers have used the core structure of related iodo-substituted phenylisopropylamines, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), as a starting point to replace the flexible ethylamine side chain with a more rigid cyclopropylamine moiety. beilstein-journals.org This modification led to the synthesis of novel compounds like trans-1-(2,5-dimethoxy-4-iodophenyl)-2-aminocyclopropane. beilstein-journals.org Such synthetic efforts are crucial for understanding how molecular geometry influences receptor binding and activation, providing valuable insights for the design of future research tools and therapeutic candidates. beilstein-journals.org This strategic modification highlights the value of the iodinated phenylisopropylamine core as a foundational template for creating molecules with tailored pharmacological profiles.

Precursor ScaffoldSynthetic ModificationResulting Complex MoleculeResearch Goal
2,5-dimethoxy-4-iodoamphetamine (DOI)Replacement of ethylamine with cyclopropylaminetrans-1-(2,5-dimethoxy-4-iodophenyl)-2-aminocyclopropaneCreate conformationally restricted analogs to probe receptor-ligand interactions beilstein-journals.org

Development as a Chemical Probe for Fundamental Research Tools

A chemical probe is a small molecule used to study and manipulate a biological system, such as a specific protein or pathway, in order to understand its function. beilstein-journals.org Due to their potent and relatively selective interaction with serotonin receptors, this compound and its derivatives, particularly DOI, have been extensively developed and utilized as chemical probes in neuroscience. beilstein-journals.orgfrontiersin.org

These compounds are instrumental in studies investigating the roles of the serotonin 5-HT₂ family of receptors in cellular and systemic processes. beilstein-journals.orgfrontiersin.org For example, DOI is widely used to activate 5-HT₂ₐ receptors to explore their downstream effects on neuronal plasticity, gene expression, and cognitive flexibility. frontiersin.orgresearchgate.net By using such probes, researchers can dissect the complex signaling cascades initiated by receptor activation and link them to observable changes in behavior and neuronal structure. frontiersin.orgresearchgate.net

The iodine atom in this compound is exceptionally well-suited for radiolabeling with radioactive isotopes of iodine, such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I). This has led to the development of powerful radiochemical probes for non-invasive imaging and quantitative analysis of biological targets.

One of the most significant applications is the use of N-isopropyl-p-[¹²³I]-iodoamphetamine ([¹²³I]IMP), also known as [¹²³I]Iofetamine, as a radiotracer for Single Photon Emission Computed Tomography (SPECT). ait.ac.atnih.govrsna.orgahajournals.orgkarger.com Because it is highly lipophilic, [¹²³I]IMP rapidly crosses the blood-brain barrier, and its distribution in the brain is proportional to regional cerebral blood flow (rCBF). rsna.orgiiab.menih.gov This allows researchers and clinicians to visualize and quantify blood perfusion in different brain regions, providing critical information for studying cerebrovascular diseases and other neurological conditions. nih.govahajournals.orgnih.gov

In addition to in-vivo imaging, radioiodinated ligands are used for in-vitro receptor mapping. The derivative [¹²⁵I]-R-(−)-DOI serves as a high-affinity radioligand for labeling and quantifying serotonin 5-HT₂ₐ receptors in tissue homogenates and brain slices via autoradiography. wikipedia.org

Radiochemical ProbeIsotopeTechniqueResearch Application
N-isopropyl-p-iodoamphetamine ([¹²³I]IMP / Iofetamine)Iodine-123 (¹²³I)SPECTIn-vivo imaging of regional cerebral blood flow (rCBF) rsna.orgahajournals.orgnih.gov
(R)-2,5-dimethoxy-4-iodoamphetamine ([¹²⁵I]-(R)-DOI)Iodine-125 (¹²⁵I)AutoradiographyIn-vitro labeling and mapping of 5-HT₂ₐ receptors wikipedia.org

To visualize receptor dynamics in living cells, researchers attach fluorescent tags (fluorophores) to selective ligands. This strategy has been applied to the this compound scaffold to create fluorescent probes for studying serotonin receptors.

Scientists have successfully synthesized fluorescent probes by taking the derivative DOI and attaching fluorophores like Dansyl or Rhodamine. researchgate.net In one strategy, the fluorophore was tethered to the 2-position methoxy (B1213986) group of the DOI molecule via a flexible aliphatic spacer. researchgate.net These fluorescent analogues allow for the direct observation of receptor localization, trafficking, and dynamics using advanced microscopy techniques, providing insights that are not achievable with unlabeled compounds or radioligands alone. researchgate.net

While electron paramagnetic resonance (EPR) spectroscopy using spin-labeled molecules is a powerful technique for studying molecular dynamics, the development of specific spin-labeled analogues of this compound for biophysical studies is not prominently documented in scientific literature.

Parent CompoundAttached LabelResulting Probe TypeResearch Application
2,5-dimethoxy-4-iodoamphetamine (DOI)DansylFluorescent ProbeStudy of 5-HT₂ receptor localization and function researchgate.net
2,5-dimethoxy-4-iodoamphetamine (DOI)RhodamineFluorescent ProbeHigh-content imaging of 5-HT₂ receptors researchgate.net

Applications in Chemical Biology and Material Science

The application of this compound and its derivatives extends into the broader field of chemical biology, where they are used to dissect complex biological pathways. Beyond their role as simple receptor agonists for neuroscience, these compounds have been found to modulate other critical cellular processes.

Notably, research has demonstrated that the derivative (R)-DOI possesses potent anti-inflammatory properties. nih.govusd.edu It has been shown to be a powerful inhibitor of tumor necrosis factor-alpha (TNF-α), a key signaling protein involved in systemic inflammation. nih.gov This discovery opens up new avenues of research, using (R)-DOI as a chemical tool to investigate the role of serotonin receptor signaling in inflammatory pathways and immunology.

Currently, there are no documented applications of this compound or its class of compounds in the field of material science. Their utility appears to be concentrated in their interactions with biological systems.

Future Directions in 4 Iodophenyl Isopropylamine Research

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing (4-Iodophenyl)-isopropylamine and its analogs is geared towards greener and more efficient methodologies. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern approaches aim to mitigate these environmental concerns while improving yield and stereoselectivity.

One promising avenue is the expanded use of biocatalysis . Enzymes such as transaminases and imine reductases offer highly selective routes to chiral amines under mild reaction conditions. nih.govacs.orgacs.org The application of these biocatalysts could enable the enantiomerically pure synthesis of this compound, which is crucial for understanding its specific interactions in various chemical systems. Research in this area will likely focus on enzyme discovery, protein engineering to enhance substrate specificity and stability, and the development of multi-enzyme cascade reactions to streamline the synthetic process. researchgate.netresearchgate.net

Flow chemistry presents another significant opportunity for sustainable synthesis. frontiersin.orgnih.gov Continuous flow reactors offer enhanced safety, better heat and mass transfer, and the potential for automation and scalability. wikipedia.org For the synthesis of this compound, flow chemistry could be particularly advantageous for hazardous steps, such as diazotization and iodination of aromatic amines, by minimizing the accumulation of unstable intermediates. frontiersin.orgnih.gov Future work will likely involve the design of integrated flow systems that combine multiple reaction steps, purification, and in-line analysis.

Furthermore, the principles of green chemistry , such as the use of safer solvents, atom economy, and energy efficiency, will continue to guide the development of new synthetic protocols. researchgate.netrsc.orgnih.govnih.gov This includes exploring solvent-free reaction conditions, mechanochemistry, and the use of renewable starting materials.

Synthetic MethodologyPotential Advantages for this compound SynthesisFuture Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme screening and engineering, development of cascade reactions.
Flow Chemistry Improved safety for hazardous reactions, enhanced process control, scalability.Design of integrated multi-step flow systems, in-line process analytical technology.
Green Chemistry Use of renewable feedstocks, energy efficiency, minimization of hazardous waste.Development of solvent-free reactions, application of mechanochemistry.

Refinement of Advanced Analytical Techniques for Compound Characterization in Complex Research Matrices

As research into this compound becomes more nuanced, the need for sophisticated analytical techniques to characterize it within complex mixtures becomes paramount. Future efforts will focus on enhancing the sensitivity, selectivity, and efficiency of these methods.

Chiral separation techniques , particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, will be crucial for resolving the enantiomers of this compound. proteopedia.orgnih.govox.ac.uk Research will likely focus on the development of novel chiral stationary phases with improved separation factors and the optimization of mobile phases for faster and more efficient separations. Supercritical fluid chromatography (SFC) also presents a greener alternative to normal-phase HPLC for chiral separations.

Mass spectrometry (MS) , especially when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), will remain a cornerstone for identification and quantification. acs.orgfrontiersin.orgnih.gov Advancements in high-resolution mass spectrometry (HRMS) will enable more precise mass measurements, aiding in the elucidation of fragmentation pathways and the identification of unknown impurities or reaction byproducts. Derivatization strategies will continue to be optimized to improve the chromatographic behavior and mass spectral characteristics of this compound and its analogs. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be indispensable for structural elucidation. acs.orgnih.gov Future research may involve the use of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals, even in complex molecules. The use of chiral solvating agents in NMR can also be explored as a method for determining enantiomeric purity.

Hyphenated analytical techniques , which combine multiple analytical modalities, will offer comprehensive characterization from a single sample analysis. researchgate.netfrontiersin.orgwikipedia.orgresearchgate.netrsc.org Techniques like LC-NMR-MS will provide information on chromatographic separation, molecular weight, and detailed structural features in a single run. The development of more robust and user-friendly interfaces for these hyphenated systems will be a key area of future research.

Analytical TechniqueRefinement Focus for this compoundExpected Outcomes
Chiral HPLC/SFC Development of novel chiral stationary phases.Improved enantiomeric resolution and faster analysis times.
GC/LC-Mass Spectrometry High-resolution mass spectrometry (HRMS) and optimized derivatization.Enhanced sensitivity, accurate mass determination, and detailed fragmentation analysis.
NMR Spectroscopy Advanced 2D NMR techniques and use of chiral solvating agents.Unambiguous structural confirmation and determination of enantiomeric excess.
Hyphenated Techniques Integration of LC, NMR, and MS.Comprehensive structural and quantitative information from a single analysis.

Expansion of Computational Modeling to Predict Novel Reactivity and Interactions

Computational modeling is poised to play an increasingly predictive role in the study of this compound, guiding experimental work and providing insights into its chemical behavior at the molecular level.

Density Functional Theory (DFT) calculations will be instrumental in predicting the reactivity of this compound. nih.govproteopedia.org These calculations can provide valuable information about the molecule's electronic structure, including orbital energies (HOMO-LUMO gap), Mulliken charges, and electrostatic potential maps. This information can be used to predict sites of electrophilic and nucleophilic attack, understand reaction mechanisms, and rationalize observed reactivity. Future studies will likely employ more advanced DFT functionals and basis sets to improve the accuracy of these predictions.

Molecular dynamics (MD) simulations will be used to explore the conformational landscape of this compound and its interactions with other molecules in a dynamic environment. nih.govacs.org By simulating the movement of atoms over time, MD can provide insights into the stability of different conformers, the nature of intermolecular interactions, and the thermodynamics of binding processes.

Quantitative Structure-Activity Relationship (QSAR) studies will be valuable for predicting the properties and activities of novel this compound analogs. frontiersin.orgresearchgate.net By correlating structural descriptors with experimentally determined properties, QSAR models can be developed to predict the behavior of yet-to-be-synthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

Computational MethodApplication to this compoundPredicted Insights
Density Functional Theory (DFT) Calculation of electronic structure, orbital energies, and electrostatic potential.Prediction of reactivity, reaction mechanisms, and spectroscopic properties.
Molecular Dynamics (MD) Simulation of conformational dynamics and intermolecular interactions.Understanding of molecular flexibility, binding modes, and solvation effects.
QSAR Correlation of structural features with chemical or physical properties.Prediction of properties for novel analogs, guiding rational design.

Exploration of New Molecular Interaction Paradigms in Non-Biological Systems

The iodine atom in this compound introduces the potential for specific and directional non-covalent interactions, which can be harnessed in the design of novel materials and molecular assemblies in non-biological contexts.

A key area of future research will be the exploration of halogen bonding . nih.govacs.orgacs.orgresearchgate.netresearchgate.net The electropositive region on the iodine atom (the σ-hole) can interact favorably with electron-rich atoms or functional groups, leading to the formation of well-defined supramolecular structures. Research will focus on understanding the strength and directionality of halogen bonds involving this compound with various halogen bond acceptors and utilizing these interactions for crystal engineering and the design of functional materials.

The protonated amine group of this compound can participate in cation-π interactions with electron-rich aromatic systems. wikipedia.orgrsc.orgnih.govproteopedia.org These interactions are known to play a significant role in molecular recognition and self-assembly. Future studies will investigate the energetics and geometry of cation-π interactions involving this compound and explore their application in the construction of host-guest complexes and other supramolecular architectures.

The interplay of halogen bonding, hydrogen bonding, and cation-π interactions will be a fascinating area of investigation. By understanding and controlling these multiple non-covalent forces, it may be possible to design complex and functional molecular systems based on the this compound scaffold.

Interaction ParadigmRole of this compoundPotential Applications in Non-Biological Systems
Halogen Bonding The iodine atom acts as a halogen bond donor.Crystal engineering, design of liquid crystals, and functional materials.
Cation-π Interactions The protonated isopropylamine (B41738) group interacts with π-systems.Molecular recognition, host-guest chemistry, and self-assembly.
Combined Interactions Simultaneous participation in multiple non-covalent interactions.Construction of complex supramolecular architectures with tailored properties.

Design of Next-Generation Chemical Probes and Research Tools for Mechanistic Investigations

This compound can serve as a versatile scaffold for the design of next-generation chemical probes to investigate a variety of chemical and molecular processes.

The presence of the iodine atom allows for the introduction of a radiolabel, such as ¹²³I or ¹²⁵I, to create radioligands for imaging studies in materials science or for tracking the molecule's distribution in different environments. The development of efficient radioiodination procedures will be a key aspect of this research.

By incorporating fluorophores or other reporter groups, this compound can be converted into fluorescent probes . These probes could be used to visualize and study molecular interactions and dynamic processes in a non-invasive manner. The design of probes with specific photophysical properties, such as high quantum yield and photostability, will be a primary objective.

Furthermore, the functional groups on this compound can be modified to attach affinity tags or reactive groups, creating affinity-based probes or photoaffinity labels . These tools can be used to identify and characterize interacting partners in complex chemical systems, providing valuable mechanistic insights.

Type of Chemical ProbeDesign Strategy based on this compoundApplication in Mechanistic Investigations
Radioligands Introduction of a radioactive iodine isotope (e.g., ¹²³I, ¹²⁵I).Tracking molecular distribution and quantifying binding sites in materials.
Fluorescent Probes Attachment of a fluorophore to the molecule.Visualizing molecular interactions and dynamic processes in real-time.
Affinity-Based Probes Incorporation of an affinity tag (e.g., biotin) or a photoreactive group.Identifying and isolating interacting molecules to elucidate interaction networks.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-iodophenyl)-isopropylamine, and what purification methods ensure high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-iodobenzyl chloride and isopropylamine under inert conditions (e.g., nitrogen atmosphere). Reaction optimization should include temperature control (40–60°C) and stoichiometric excess of isopropylamine to minimize byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and isopropylamine moieties. Key signals include aromatic protons (δ 7.2–7.4 ppm, singlet for para-substituted iodine) and isopropylamine methyl groups (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₉H₁₂IN⁺, [M+H]⁺ = 262.0034), while infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : The compound’s solubility is influenced by the iodophenyl group’s hydrophobicity. Test polar aprotic solvents (DMSO, DMF) for maximum solubility in biological assays. For chromatographic applications, use methanol or acetonitrile with 0.1% formic acid to enhance ionization in LC-MS .

Advanced Research Questions

Q. How to design experiments to investigate this compound’s interactions with serotonin receptors?

  • Methodological Answer : Use competitive radioligand binding assays (e.g., ³H-5-HT for serotonin receptors). Prepare receptor-enriched membranes from transfected HEK293 cells. Calculate IC₅₀ values via nonlinear regression and validate binding affinity (Kᵢ) using the Cheng-Prusoff equation. Include positive controls (e.g., LSD) and negative controls (vehicle-only) to confirm specificity .

Q. What strategies resolve contradictory data on the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer : Discrepancies may arise from interspecies variability (e.g., human vs. rat microsomes). Conduct parallel assays with NADPH cofactors and LC-MS/MS quantification of parent compound and metabolites. Normalize degradation rates to protein concentration and cytochrome P450 activity (e.g., CYP3A4 inhibition controls). Use multivariate analysis to identify confounding factors (pH, incubation time) .

Q. How to analyze structure-activity relationships (SAR) for derivatives with modified iodine substituents?

  • Methodological Answer : Synthesize analogs replacing iodine with bromine, chlorine, or methyl groups. Compare their binding affinities (via SPR or ITC) and pharmacokinetic profiles (logP, plasma protein binding). Molecular docking (e.g., AutoDock Vina) predicts steric and electronic effects of substituents on receptor binding pockets. Validate predictions with in vitro functional assays (cAMP inhibition for GPCR targets) .

Q. What experimental protocols address the compound’s instability in aqueous buffers?

  • Methodological Answer : Instability may stem from hydrolysis of the isopropylamine group. Use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA to mimic physiological conditions. Conduct stability assays under controlled temperatures (4°C, 25°C, 37°C) and quantify degradation products via UPLC-TOF-MS. Consider lyophilization with cryoprotectants (trehalose) for long-term storage .

Data Contradiction and Reproducibility

Q. How to reconcile conflicting reports on the compound’s cytotoxicity in neuronal cell lines?

  • Methodological Answer : Variability may arise from differences in cell passage number, culture media, or assay endpoints (MTT vs. ATP-based viability). Standardize protocols using ATCC-validated cell lines and pre-treat cells with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress artifacts. Include dose-response curves (1 nM–100 µM) and calculate Hill slopes to assess cooperative effects .

Q. What statistical approaches improve reproducibility in behavioral studies involving this compound?

  • Methodological Answer : Use blinded, randomized designs with power analysis to determine cohort size. Apply mixed-effects models to account for inter-animal variability. For rodent studies, standardize housing conditions (light/dark cycles, diet) and use automated tracking software (EthoVision) to reduce observer bias .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem entries (CID 436096-82-1, CID 85563-10-6) for validated reaction conditions .
  • Safety Guidelines : Follow CAMEO Chemicals recommendations for handling flammable/corrosive amines (e.g., grounded containers, non-sparking tools) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.